molecular formula C8H8N2S B1522493 3-(2-Isothiocyanatoethyl)pyridine CAS No. 473908-87-1

3-(2-Isothiocyanatoethyl)pyridine

Cat. No.: B1522493
CAS No.: 473908-87-1
M. Wt: 164.23 g/mol
InChI Key: UNNRVGYIWGQTGD-UHFFFAOYSA-N
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Description

3-(2-Isothiocyanatoethyl)pyridine is a pyridine derivative substituted with an isothiocyanate (-N=C=S) group at the ethyl side chain. This compound is characterized by its reactive isothiocyanate moiety, which enables covalent interactions with nucleophilic residues (e.g., lysine, cysteine) in biological systems.

Key physicochemical properties:

  • Molecular formula: C₈H₇N₂S
  • Molecular weight: 163.22 g/mol
  • Reactivity: The isothiocyanate group facilitates covalent bond formation, distinguishing it from non-covalent inhibitors like 3-(piperidin-4-ylmethoxy)pyridine derivatives .

Properties

IUPAC Name

3-(2-isothiocyanatoethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c11-7-10-5-3-8-2-1-4-9-6-8/h1-2,4,6H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNRVGYIWGQTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Isothiocyanatoethyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Synthesis

3-(2-Isothiocyanatoethyl)pyridine features a pyridine ring substituted with an isothiocyanate group. The isothiocyanate moiety is known for its reactivity and biological activity, particularly in inducing apoptosis in cancer cells and exhibiting antimicrobial properties.

Synthesis Methods:
The compound can be synthesized through various methods, including:

  • Reaction of pyridine derivatives with isothiocyanates.
  • Use of acetyl chloride-mediated synthesis , which has shown good yields for related isothiocyanates .

Anticancer Properties

Research indicates that isothiocyanates have significant anticancer activities. For instance, compounds structurally related to 3-(2-Isothiocyanatoethyl)pyridine have been shown to induce apoptosis in various cancer cell lines by modulating intracellular reactive oxygen species (ROS) levels and depleting glutathione (GSH) levels .

Table 1: Anticancer Activity of Isothiocyanates

CompoundCell Line TestedIC50 (µM)Mechanism of Action
3-(2-Isothiocyanatoethyl)pyridinePanc1TBDInduces ROS, depletes GSH
PEITCPanc110Induces ROS
Compound 7HGC27TBDInduces apoptosis via oxidative stress

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Isothiocyanates have been found to inhibit the growth of various bacterial strains, potentially offering a new avenue for antibiotic development. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical enzymatic pathways.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study evaluated several isothiocyanate derivatives, including those related to 3-(2-Isothiocyanatoethyl)pyridine, demonstrating that these compounds significantly increased ROS levels in pancreatic cancer cells while showing reduced toxicity to non-cancer cells .
  • Antimicrobial Evaluation : Another research effort focused on the SAR of isothiocyanates, revealing that modifications to the side chains could enhance antibacterial activity against specific pathogens. The findings suggest that the position and nature of substituents on the pyridine ring are crucial for optimizing biological activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The presence of an isothiocyanate group is essential for biological activity.
  • Variations in the alkyl chain length and branching can affect potency.
  • Substituents on the pyridine ring can modulate both anticancer and antimicrobial properties.

Table 2: Structure-Activity Relationships

ModificationBiological Activity Impact
Increased chain lengthEnhanced anticancer activity
Aromatic substitutionsImproved antimicrobial properties
Functional group variationsAltered potency and selectivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

Structural Differences :

  • Core : Both compounds share a pyridine core.
  • Substituents :
    • 3-(2-Isothiocyanatoethyl)pyridine : Features an isothiocyanate group on an ethyl chain.
    • 3-(Piperidin-4-ylmethoxy)pyridine : Contains a piperidine-methoxy group, which enhances binding to LSD1 via hydrogen bonding (e.g., with Asp555) and hydrophobic interactions .

Selectivity :

  • Piperidine derivatives show negligible activity against MAO-A/B, critical for avoiding neurotoxicity .
  • Isothiocyanates may lack this selectivity due to broader reactivity with cysteine-rich proteins.
2-Chloro-3-isothiocyanatopyridine (CAS: 50470-12-7)

Structural Comparison :

  • Core : Pyridine with chlorine at position 2 and isothiocyanate at position 3.
3-Cyano-4,6-distyrylpyridin-2(1H)-thione Derivatives

Structural Comparison :

  • Core: Pyridine with cyano and thione groups.
  • Function : These compounds exhibit antimicrobial and antitumor activity, driven by π-π stacking and hydrogen bonding .

Divergence from 3-(2-Isothiocyanatoethyl)pyridine :

  • The thione group enables metal chelation, unlike the isothiocyanate’s covalent reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Isothiocyanatoethyl)pyridine
Reactant of Route 2
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3-(2-Isothiocyanatoethyl)pyridine

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